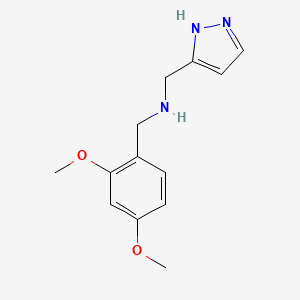![molecular formula C14H19FN2O B7587513 N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide, commonly known as FEPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. FEPP is a piperidine derivative, which has shown promising results in the treatment of several medical conditions.
作用機序
The exact mechanism of action of FEPP is not fully understood. However, it is believed that FEPP acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in several physiological processes, including movement, motivation, and reward. By increasing the levels of dopamine in the brain, FEPP may help alleviate the symptoms of Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects:
FEPP has been shown to have several biochemical and physiological effects. In animal studies, FEPP has been shown to increase dopamine levels in the brain, which may help alleviate the symptoms of Parkinson's disease. FEPP has also been shown to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress and cell death. Additionally, FEPP has been shown to have anxiolytic and antidepressant effects, which may be due to its ability to increase dopamine levels in the brain.
実験室実験の利点と制限
FEPP has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various techniques, including HPLC and LC-MS. However, FEPP also has several limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the dosage and administration method used.
将来の方向性
There are several future directions for research on FEPP. One area of research is the development of FEPP derivatives with improved efficacy and selectivity. Another area of research is the investigation of FEPP's potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of FEPP and its effects on different physiological processes.
合成法
FEPP can be synthesized using various methods, including reductive amination, amidation, and acylation. The most commonly used method for synthesizing FEPP is reductive amination, which involves the reaction of 3-fluoroacetophenone with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide.
科学的研究の応用
FEPP has been extensively studied for its potential applications in various domains, including neuroscience, pharmacology, and medicinal chemistry. FEPP has shown promising results in the treatment of several medical conditions, including depression, anxiety, and Parkinson's disease. FEPP has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and cell death.
特性
IUPAC Name |
N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-10(12-3-2-4-13(15)9-12)17-14(18)11-5-7-16-8-6-11/h2-4,9-11,16H,5-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSMKUSTZPGLLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NC(=O)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid](/img/structure/B7587434.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587458.png)
![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587472.png)
![3-[(2-Aminobutanoylamino)methyl]benzamide](/img/structure/B7587476.png)
![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)



![3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)
![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide](/img/structure/B7587521.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7587534.png)
